molecular formula C19H22ClN5O3S B11185709 2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate

2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B11185709
M. Wt: 435.9 g/mol
InChI Key: BYOSPRMOCVVKPP-UHFFFAOYSA-N
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Description

2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, and diethylaminoethyl chloride. The reactions may involve:

    Amidation: Coupling of 2-aminobenzothiazole with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI or DCC.

    Esterification: Formation of the ester bond between the carboxylic acid group and diethylaminoethyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the nitro group (if present) being reduced to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the benzothiazole ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

Medicinal applications may include the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, such compounds may be used in the development of new materials, dyes, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE would depend on its specific biological target. Generally, benzothiazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with potential biological activity.

    4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative that may share some chemical properties.

Uniqueness

The uniqueness of 2-(DIETHYLAMINO)ETHYL 2-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H22ClN5O3S

Molecular Weight

435.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C19H22ClN5O3S/c1-4-25(5-2)8-9-28-18(27)12-6-7-14-15(10-12)29-19(21-14)22-17(26)16-13(20)11-24(3)23-16/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,21,22,26)

InChI Key

BYOSPRMOCVVKPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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